N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features both an oxazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the thiophene carboxamide moiety. One common method involves the cyclization of a precursor containing a nitrile oxide and an alkyne to form the oxazole ring. This can be achieved under mild conditions using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: A similar compound with a different substitution pattern on the oxazole ring.
N-substitutedphenyl-4-(1-methyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide: Another compound with a pyrazole ring instead of an oxazole ring.
Uniqueness
N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is unique due to its specific combination of the oxazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H10N2O2S/c17-14(12-7-4-8-19-12)15-13-9-11(16-18-13)10-5-2-1-3-6-10/h1-9H,(H,15,17) |
InChI Key |
VOFKPEJBRDUDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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